molecular formula C16H20ClNO2 B4403842 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4403842
M. Wt: 293.79 g/mol
InChI Key: FQMZKRFXXDTYSL-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride is a chemical compound with the molecular formula C11H15NO.ClH. It is known for its unique structure, which includes an indene moiety and a furan ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride typically involves the reaction of indene derivatives with furan-based compounds. One common method is the Tscherniac-Einhorn reaction, which involves the use of indoline and 2-(hydroxymethyl)isoindoline-1,3-dione with concentrated sulfuric acid as a catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,3-dihydro-1H-inden-5-yloxy)ethylamine hydrochloride lies in its combination of the indene and furan moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-3-13-6-7-15(11-14(13)4-1)19-10-8-17-12-16-5-2-9-18-16;/h2,5-7,9,11,17H,1,3-4,8,10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZKRFXXDTYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCNCC3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride
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2-(2,3-dihydro-1H-inden-5-yloxy)-N-(furan-2-ylmethyl)ethanamine;hydrochloride

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